molecular formula C20H24N4O4 B3473884 [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

Cat. No.: B3473884
M. Wt: 384.4 g/mol
InChI Key: CJZYBKWSYGEVCW-UHFFFAOYSA-N
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Description

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate is a complex organic compound with a molecular formula of C20H24N4O4 It is known for its unique chemical structure, which includes a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with 4-(2-pyridinyl)piperazine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety can bind to various receptors or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] ethanoate
  • [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] propanoate

Uniqueness

Compared to similar compounds, [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate exhibits unique properties due to the presence of the acetate group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZYBKWSYGEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360835
Record name ST50457673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-63-3
Record name ST50457673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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